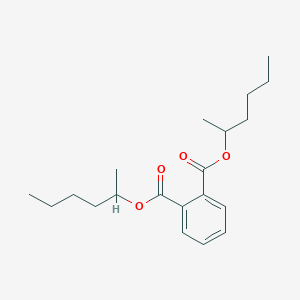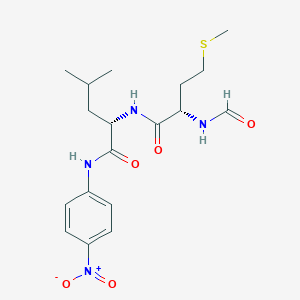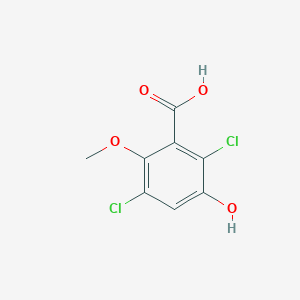
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt
Übersicht
Beschreibung
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble enzyme substrate used for the fluorimetric assay of esterases at longwave excitation and emission wavelengths .
Synthesis Analysis
The aromatic amine of APTS (8-aminopyrene-1,3,6-trisulfonic acid, trisodium salt) can be reversibly coupled to aldehydes and ketones to form a Schiff base. This can be reduced to a stable amine derivative by sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNH3) to form new biotinylated probes .Molecular Structure Analysis
The empirical formula of 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt is C20H13Na3O11S3. It has a molecular weight of 594.48 .Physical And Chemical Properties Analysis
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt is soluble in DMF, DMSO, water, and methanol. It has a melting point of 240-250 °C (dec.) (lit.). It exhibits fluorescence with an excitation wavelength (λex) of 460 nm and an emission wavelength (λem) of 510 nm in 0.1 M Tris pH 8.0 .Wissenschaftliche Forschungsanwendungen
Fluorescence Studies
This compound is used in fluorescence studies due to its strong fluorescence properties . It has an excitation wavelength of 460 nm and an emission wavelength of 510 nm in 0.1 M Tris pH 8.0 .
Esterase Assays
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt is a highly water-soluble enzyme substrate used for the fluorimetric assay of esterases . Esterases are enzymes that split esters into an acid and an alcohol in a chemical reaction with water, and this compound helps in the detection and measurement of these enzymes.
Lipase Assays
Similar to esterase assays, this compound can also be used in lipase assays . Lipases are a type of esterase that specifically breaks down fats, and the high water solubility of this compound makes it a suitable substrate for such assays.
Longwave Excitation and Emission Wavelengths
The compound is used in scientific research that requires longwave excitation and emission wavelengths . This makes it suitable for studies that require specific light wavelengths, such as certain types of fluorescence microscopy.
Biochemical Research
In biochemical research, this compound is used due to its unique properties. Its high water solubility and strong fluorescence make it a valuable tool in various biochemical assays and experiments .
Molecular Weight Studies
With a molecular weight of 594.48 , this compound can be used in studies that require compounds with specific molecular weights. This can include research in fields like molecular biology and biochemistry.
Wirkmechanismus
Target of Action
The primary target of 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt, also known as 8-Butyryloxy-pyren-1,3,6-trisulfonic acid, is nonspecific esterases . Esterases are enzymes that catalyze the hydrolysis of ester bonds, which are commonly found in various biological molecules.
Mode of Action
This compound is a fluorogenic substrate for esterases . It enters the cell cytoplasm where its butyryloxy group is cleaved by intracellular esterases. This cleavage results in the formation of a highly fluorescent molecule .
Biochemical Pathways
The cleavage of the butyryloxy group by esterases is a part of the ester hydrolysis pathway. This biochemical reaction results in the generation of a highly fluorescent molecule, which can be detected and quantified using fluorescence spectroscopy .
Pharmacokinetics
It is known to be highly water-soluble , which suggests that it could have good bioavailability. Its solubility in water, DMF, DMSO, and methanol indicates that it can be administered through various routes.
Result of Action
The cleavage of the butyryloxy group by esterases results in the generation of a highly fluorescent molecule . This fluorescence can be used to monitor the activity of esterases in cells, providing valuable information about cellular function and health.
Action Environment
The action of this compound is influenced by the pH of its environment. It is used as a fluorescent pH indicator in the slightly acidic pH range (pKa = 6.4) . Therefore, changes in the cellular or extracellular pH could potentially affect the fluorescence intensity and, consequently, the accuracy of esterase activity measurement.
Eigenschaften
IUPAC Name |
trisodium;8-butanoyloxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O11S3.3Na/c1-2-3-18(21)31-14-8-15(32(22,23)24)11-6-7-13-17(34(28,29)30)9-16(33(25,26)27)12-5-4-10(14)19(11)20(12)13;;;/h4-9H,2-3H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRHQOVIZNDJOE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464268 | |
| Record name | 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
CAS RN |
115787-82-1 | |
| Record name | 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B47099.png)
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B47101.png)





![Benzyl N-[2-(hydroxymethyl)phenyl]carbamate](/img/structure/B47119.png)





